2-(2,5-Dimethylphenyl)ethane-1-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7,11H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZQESPYRDAGAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways for 2 2,5 Dimethylphenyl Ethane 1 Thiol
Strategies for Carbon-Sulfur Bond Formation in Arylalkane Thiols
The construction of the C-S bond in arylalkane thiols can be achieved through several distinct chemical approaches, each offering unique advantages regarding substrate scope, functional group tolerance, and reaction conditions.
Transition metal catalysis has become an indispensable tool for C–S bond formation, offering milder conditions and broader functional group tolerance compared to traditional methods. beilstein-journals.orgnih.govbeilstein-journals.org While historically sulfur compounds were considered poisons for many transition metal catalysts, numerous catalytic systems have been developed that effectively facilitate the arylation of thiols or the coupling of aryl precursors with sulfur sources. beilstein-journals.orgnih.gov
For the synthesis of 2-(2,5-dimethylphenyl)ethane-1-thiol, a nickel-catalyzed reductive cross-coupling reaction represents a plausible and modern approach. This strategy could involve the coupling of a readily available precursor, such as 2-(2,5-dimethylphenyl)ethyl halide or a corresponding alcohol derivative, with a sulfur-donating reagent. Nickel catalysts are particularly attractive due to their lower cost and unique reactivity. For instance, nickel nanoparticles have been shown to efficiently catalyze the dehydrative C–S coupling of alcohols with thiols. chemrevlett.com A hypothetical nickel-catalyzed route to the target compound could involve the cross-coupling of 1-(2-bromoethyl)-2,5-dimethylbenzene with a simple thiolating agent.
| Catalyst System | Precursor Type | Sulfur Source | General Reaction Conditions | Key Advantages |
|---|---|---|---|---|
| Nickel/Ligand Complex | Aryl/Alkyl Halide | Thiolate Salt (e.g., NaSH) | Inert atmosphere, organic solvent, reducing agent | High efficiency, good for C(sp³)-S bond formation |
| Palladium/Ligand Complex | Aryl/Alkyl Halide or Triflate | Thiol or Disulfide | Base, organic solvent, elevated temperature | Broad substrate scope, high functional group tolerance nih.gov |
| Copper (Ullmann-type) | Aryl Halide | Thiol | Base (e.g., K₂CO₃), polar solvent (e.g., DMF), high temperature | Cost-effective, well-established for aryl C-S bonds beilstein-journals.org |
| Zinc (ZnCl₂) | Benzylic Alcohols | Thiophenols | Additive-free, moderate temperature | Dehydrative coupling, high atom economy chemrevlett.com |
Nucleophilic substitution (SN2) is a classical and widely employed method for synthesizing thiols. libretexts.org This approach typically involves the reaction of an alkyl halide with a sulfur nucleophile. jove.compearson.com For the synthesis of this compound, the precursor would be a 2-(2,5-dimethylphenyl)ethyl halide, such as 1-(2-bromoethyl)-2,5-dimethylbenzene.
A common sulfur nucleophile is the hydrosulfide anion (SH⁻), often sourced from sodium hydrosulfide (NaSH). libretexts.orgjove.com However, a significant drawback of this method is that the resulting thiol is acidic and can be deprotonated by the hydrosulfide or another base, forming a thiolate. This thiolate is also a potent nucleophile and can react with a second molecule of the alkyl halide to produce the corresponding sulfide as a significant byproduct. libretexts.orgjove.com
To circumvent this issue, thiourea (B124793) is often used as a thiol surrogate. libretexts.orgjove.com Thiourea reacts with the alkyl halide to form a stable, crystalline isothiouronium salt. This intermediate does not react further with the alkyl halide. Subsequent hydrolysis of the isothiouronium salt with an aqueous base, such as sodium hydroxide, liberates the desired thiol cleanly. jove.com Other reagents, such as xanthates, can also be used as thiol-free sources for the synthesis of thioethers, which can be precursors to thiols. nih.gov
| Sulfur Nucleophile/Reagent | Intermediate | Key Features | Potential Drawbacks |
|---|---|---|---|
| Sodium Hydrosulfide (NaSH) | Thiolate anion | Simple, inexpensive reagent. jove.com | Formation of sulfide byproduct is common. libretexts.org |
| Thiourea ((NH₂)₂C=S) | Isothiouronium salt | Avoids sulfide byproduct formation; intermediate is often crystalline and easily purified. libretexts.orgjove.com | Requires a second step (hydrolysis) to release the thiol. |
| Potassium Thioacetate (KSAc) | Thioacetate ester | Reduces byproduct formation; thioacetate is less nucleophilic than thiolate. | Requires subsequent hydrolysis or reduction. |
| Sodium Trithiocarbonate (Na₂CS₃) | Alkyl trithiocarbonate | Effective for primary and secondary alkyl halides. ias.ac.in | Requires a reductive cleavage step. |
Radical chemistry offers alternative pathways for the formation of C-S bonds, often proceeding under mild conditions and complementing traditional ionic reaction mechanisms. theprattgroup.org The synthesis of organosulfur compounds through radical processes has gained considerable attention. researchgate.net
A potential radical-based strategy for synthesizing this compound could involve the anti-Markovnikov hydrothiolation of 2,5-dimethylstyrene. This reaction typically uses a thiol, such as thiolacetic acid, and a radical initiator (e.g., AIBN or UV light). The process involves the radical addition of the sulfur species across the double bond, placing the sulfur atom at the terminal carbon. The initial product would be a thioacetate, which can then be hydrolyzed to yield the final thiol.
Another approach involves the radical-mediated combination of organic radical intermediates with sulfoxy radicals. nih.gov While more commonly applied to the synthesis of organosulfates and sulfonates, similar principles could be adapted for thiol synthesis. nih.gov For instance, a carbon-centered radical generated at the ethyl side chain of a 2,5-dimethyl-ethylbenzene derivative could potentially be trapped by a sulfur-radical donor.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. organic-chemistry.orgrsc.org Several MCRs have been developed for the synthesis of sulfur-containing heterocycles and other organosulfur compounds. rsc.orgresearchgate.net Elemental sulfur, being an abundant and benign resource, has been effectively used in MCRs for sulfur-insertion reactions to produce compounds like thioamides. chemistryforsustainability.org
While a direct one-pot MCR for this compound is not prominently described, a hypothetical MCR could be designed. For example, a reaction involving 2,5-dimethylbenzaldehyde, a suitable one-carbon component, and a sulfur source could potentially assemble a related scaffold. More established MCRs, like the Gewald or Biginelli reactions, can incorporate sulfur-containing building blocks to create complex heterocyclic structures. organic-chemistry.org The development of a specific MCR for a simple arylalkane thiol would require significant methodological innovation but aligns with the principles of green and efficient chemistry.
Precursor Design and Mechanistic Considerations in Thiol Synthesis
The successful synthesis of a target molecule like this compound relies heavily on the rational design of precursors and a thorough understanding of the reaction mechanisms involved.
While this compound is an achiral molecule, the principles of stereochemical control are paramount in organosulfur chemistry, as many biologically active sulfur compounds are chiral. researchgate.netresearchgate.net The synthesis of chiral thiols, sulfoxides, or other sulfur-containing molecules often requires asymmetric synthesis strategies.
Stereochemical control can be achieved through several methods:
Substrate Control: Where existing stereocenters in the starting material direct the stereochemical outcome of a new stereocenter. youtube.com
Auxiliary Control: Involves temporarily attaching a chiral auxiliary to the substrate. This auxiliary directs the stereoselective transformation and is subsequently removed. youtube.com
Reagent Control: Utilizes a chiral reagent to differentiate between enantiotopic faces or groups in a prochiral substrate.
Catalytic Control: Employs a chiral catalyst to create the product in an enantiomerically enriched form. This is often the most efficient method.
For the synthesis of a chiral analog, for instance, α-methyl-2-(2,5-dimethylphenyl)ethane-1-thiol, an asymmetric approach would be necessary. This could involve the asymmetric reduction of a corresponding thioketone or the use of a chiral transition metal catalyst in a coupling reaction. The study of stereochemistry in organosulfur compounds has a long history, and achieving control over sulfur-based stereocenters remains a significant synthetic challenge. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Reagent Selection
The successful synthesis of this compound hinges on the strategic selection of precursors and reagents, along with the fine-tuning of reaction conditions to maximize yield and purity. Two primary synthetic routes from common precursors—2-(2,5-dimethylphenyl)ethanol and 2,5-dimethylphenethyl halides—offer distinct advantages and challenges.
A primary pathway involves the conversion of 2-(2,5-dimethylphenyl)ethanol, a precursor derivable from the reduction of 2,5-dimethylphenylacetic acid or its esters. The direct conversion of this primary alcohol to the target thiol can be efficiently achieved using 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's reagent. semanticscholar.orgresearchgate.netias.ac.in This one-pot reaction is effective, though optimization of temperature and solvent is critical. For instance, reactions conducted at room temperature in a solvent like 1,2-dimethoxyethane (DME) may proceed slowly, while refluxing in toluene can significantly shorten the reaction time. researchgate.net However, higher temperatures also increase the risk of dehydration, leading to the formation of alkene byproducts. researchgate.net
An alternative, two-step approach from the alcohol involves its conversion to a tosylate, creating a good leaving group. This intermediate can then undergo nucleophilic substitution with a sulfur-containing nucleophile. researchgate.netsemanticscholar.org
The second major pathway begins with a 2,5-dimethylphenethyl halide, such as the bromide, which can be synthesized from the corresponding alcohol. evitachem.com The halide is then subjected to nucleophilic substitution with a sulfur source. The choice of sulfur reagent is a critical optimization parameter. Sodium hydrosulfide (NaSH) offers a direct route, but the high nucleophilicity of the resulting thiolate can lead to the formation of a sulfide (thioether) byproduct through a secondary reaction with the starting halide. chemistrysteps.comnih.gov
Using thiourea as the nucleophile provides a classic and robust alternative. This method proceeds via the formation of a stable alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the pure thiol, effectively preventing the formation of sulfide impurities. chemistrysteps.compearson.comucalgary.ca Another option is the use of potassium thioacetate to form a thioester intermediate, which is then hydrolyzed. nih.gov
The optimization for these substitution reactions involves selecting a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 mechanism. Temperature control is also crucial to balance a reasonable reaction rate with the minimization of potential side reactions like elimination.
Table 1: Comparison of Sulfur Nucleophiles for Synthesis from 2,5-Dimethylphenethyl Bromide
| Sulfur Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Hydrosulfide (NaSH) | Ethanol, Reflux | Direct, one-step reaction | Risk of sulfide byproduct formation |
| Thiourea / NaOH | 1. Ethanol, Reflux2. Aq. NaOH, Reflux | High purity of thiol, avoids sulfide byproduct | Two-step process (salt formation and hydrolysis) |
| Potassium Thioacetate / NaOH | 1. Acetone, Reflux2. Aq. NaOH | Clean conversion to thioester intermediate | Two-step process (ester formation and hydrolysis) |
Table 2: Optimization Parameters for Direct Conversion of 2-(2,5-Dimethylphenyl)ethanol using Lawesson's Reagent
| Parameter | Condition A | Condition B | Rationale / Outcome |
| Solvent | 1,2-Dimethoxyethane (DME) | Toluene | Toluene allows for higher reflux temperatures, increasing reaction rate. |
| Temperature | Room Temperature | Reflux (approx. 110°C) | Higher temperature significantly reduces reaction time but may increase alkene byproduct formation. researchgate.net |
| Reagent Stoichiometry | 0.5 mole equivalent | 0.5 mole equivalent | Typically, 0.5 equivalents of Lawesson's reagent are used per equivalent of a primary alcohol. researchgate.net |
| Reaction Time | ~15 hours | ~10-30 minutes | The reaction proceeds much more smoothly and quickly at elevated temperatures. researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
Integrating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes.
Waste Prevention and Atom Economy : Synthetic routes are evaluated based on their ability to minimize waste. The pathway utilizing thiourea is advantageous as it prevents the formation of sulfide byproducts, reducing separation efforts and waste. chemistrysteps.com A hypothetical, highly atom-economical route would be the direct anti-Markovnikov hydrothiolation of 2,5-dimethylstyrene. Such thiol-ene reactions can proceed with 100% atom economy, incorporating all reactant atoms into the final product. nih.gov
Less Hazardous Chemical Synthesis : A core principle is the use of non-toxic reagents. The chosen synthetic routes avoid highly toxic reagents like hydrogen sulfide gas by employing solid, stable sulfur sources such as sodium hydrosulfide and thiourea. chemistrysteps.com
Safer Solvents and Auxiliaries : Efforts are made to replace hazardous solvents. While traditional syntheses may use toluene or chlorinated solvents, green alternatives are preferable. For certain sulfur-related syntheses, water or ionic liquids have been shown to be effective, reducing the environmental impact of the process. mdpi.com Formic acid has also been used as a metal-free catalyst and medium for hydrothiolation reactions, presenting a greener, operationally simple alternative. nih.gov
Design for Energy Efficiency : The ideal synthesis is conducted at ambient temperature and pressure to minimize energy consumption. While some steps, like reaction with Lawesson's reagent or nucleophilic substitution, benefit from heating, the development of catalytic systems that operate under milder conditions is a key goal. The use of microwave-assisted synthesis can also be an energy-efficient method to accelerate reaction rates. nih.gov
Use of Catalysis : Catalytic reagents are superior to stoichiometric ones. While the discussed routes primarily use stoichiometric reagents, a greener approach would involve catalysis. For example, the hydrothiolation of styrenes can be achieved using catalytic amounts of copper, rhodium, or cobalt complexes, or even metal-free catalysts, which would be a significant improvement over stoichiometric reagents like Lawesson's. nih.govrsc.orgacs.org
By considering these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also safe and environmentally sustainable.
Sophisticated Spectroscopic and Structural Elucidation of 2 2,5 Dimethylphenyl Ethane 1 Thiol and Its Derivatives
High-Resolution Vibrational Spectroscopy (e.g., RAIRS, SERS, FTIR) for Molecular Structure and Conformation
Vibrational spectroscopy serves as a powerful, non-destructive method for probing the specific bonds and functional groups within a molecule. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy provide a detailed fingerprint of the molecular vibrations.
The thiol (S-H) group is a key functional moiety in 2-(2,5-Dimethylphenyl)ethane-1-thiol. The S-H stretching vibration is a characteristic and diagnostic peak in the infrared spectrum. Typically, the S-H stretching frequency appears in the range of 2550-2600 cm⁻¹. The intensity of this absorption is known to be weak due to the small change in dipole moment during the vibration. nih.gov
In the case of this compound, the S-H stretching vibration is expected to be influenced by intramolecular interactions, particularly weak hydrogen bonding with the π-electron system of the dimethylphenyl ring. This S-H···π interaction can lead to a red-shift (a shift to lower wavenumbers) of the S-H stretching frequency and a broadening of the absorption band. Studies on the analogous compound, 2-phenylethanethiol (B1584568), have shown that such interactions are significant in determining the conformational preferences of the molecule. uva.esnih.gov The presence of methyl groups on the aromatic ring in this compound may further modulate the electronic properties of the ring and, consequently, the strength of the S-H···π interaction.
A shift to lower wavenumbers for the S-H stretching band can indicate a notable hydrogen bonding interaction. nih.gov For instance, while the S-H stretch in some thiols dissolved in water appears around 2582 cm⁻¹, a shift to lower values suggests strong hydrogen bonding in the solid state. nih.gov
Interactive Table 1: Predicted S-H Stretching Vibrational Frequencies
| Interaction Type | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |
| Free S-H | ~2590 - 2600 | Weak | Expected in the gas phase or in non-polar solvents. |
| Intramolecular S-H···π | ~2570 - 2585 | Weak to Medium | Red-shifted due to interaction with the aromatic ring. |
| Intermolecular S-H···S | ~2550 - 2570 | Weak to Medium | May be observed in concentrated solutions or the solid state. |
The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts: the 1,2,4-trisubstituted benzene (B151609) ring and the ethanethiol (B150549) side chain.
Aromatic Vibrational Modes: The 2,5-dimethylphenyl group gives rise to a series of characteristic bands. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹) and are highly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 800-885 cm⁻¹ range. The in-ring C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region. libretexts.org The presence of methyl groups will also contribute to C-H stretching and bending modes.
Aliphatic Vibrational Modes: The ethane-1-thiol portion of the molecule will exhibit characteristic aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups, typically found between 2850 and 2960 cm⁻¹. Specifically, the asymmetric and symmetric stretching vibrations of the methylene groups are anticipated around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. nih.gov The C-S stretching vibration is expected in the range of 600-770 cm⁻¹, though it is often weak and can be difficult to assign definitively. nih.gov
Interactive Table 2: Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | 2,5-Dimethylphenyl |
| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂- |
| S-H Stretch | 2550 - 2600 | -SH |
| Aromatic C=C Stretch | 1400 - 1600 | 2,5-Dimethylphenyl |
| CH₂ Scissoring | ~1465 | -CH₂- |
| Aromatic C-H Out-of-Plane Bend | 800 - 885 | 1,2,4-Trisubstituted Ring |
| C-S Stretch | 600 - 770 | -CH₂-SH |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure in both solution and solid states.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in this compound. In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm), while the aliphatic protons of the ethane (B1197151) group and the methyl protons would be found in the upfield region (δ 1.0-3.0 ppm). libretexts.org The thiol proton signal is often a broad singlet and its chemical shift can be highly variable depending on concentration and solvent.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of these resonances. A COSY spectrum would reveal the coupling between the protons on the adjacent methylene groups of the ethane chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for definitive assignment of the ¹³C NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish connectivity by showing correlations between protons and carbons over two or three bonds, which is particularly useful for confirming the substitution pattern on the aromatic ring.
The ethanethiol side chain of this compound is flexible, allowing for rotation around the C-C and C-S bonds. This can lead to the existence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. Studies on the related 2-phenylethanethiol have identified multiple stable conformers, with the global minimum being stabilized by an S-H···π interaction. uva.esnih.govresearchgate.netresearchgate.net A similar conformational landscape is anticipated for this compound.
X-ray Diffraction Analysis of Crystalline Forms and Co-crystals
While vibrational and NMR spectroscopy provide detailed information about the molecule in the gas, liquid, or solid state, single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structure of a molecule in the crystalline solid state. To date, a crystal structure for this compound has not been reported in the publicly available literature.
Should a suitable crystalline form of this compound or a co-crystal be obtained, X-ray diffraction analysis would provide a wealth of structural information. This would include:
Precise bond lengths and angles: Confirming the geometry of the dimethylphenyl ring and the ethanethiol side chain.
Torsional angles: Defining the exact conformation of the molecule in the solid state and providing direct evidence for or against the presence of an intramolecular S-H···π hydrogen bond.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any intermolecular hydrogen bonds (e.g., S-H···S) or other non-covalent interactions that stabilize the crystal structure.
Ligand Geometry and Coordination Environment (if applicable in metal complexes)
Transition metal thiolate complexes can adopt various coordination modes, with the sulfur atom acting as a terminal or a bridging ligand. rsc.org For instance, in bimetallic complexes, thiolato ligands can bridge two metal centers. The coordination environment around the metal center in such complexes can range from distorted tetrahedral to square planar or even more complex geometries, depending on the coordination number and the electronic preferences of the metal ion.
The coordination of thiol-containing ligands to metal ions like zinc has been studied, revealing how the sulfur and other heteroatoms of the ligand participate in forming the coordination sphere. nih.gov For example, in a zinc(II) coordination polymer with a different thiol-containing heterocyclic ligand, the zinc atom is coordinated to two sulfur and two nitrogen atoms from four distinct ligand molecules, resulting in a distorted tetrahedral environment and the formation of a polymeric chain. nih.gov It is plausible that this compound, upon deprotonation to the thiolate, would coordinate to metal centers through its sulfur atom, with the dimethylphenyl group influencing the steric environment around the metal.
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a variety of intermolecular forces, including van der Waals interactions, hydrogen bonding (if applicable), and π-π stacking interactions involving aromatic rings. While the crystal structure of this compound has not been reported, the analysis of related compounds offers insights into its likely crystal packing.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. High-resolution mass spectrometry and tandem mass spectrometry provide precise molecular weight determination and detailed information about the fragmentation patterns of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₄S), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. The ability of HRMS to distinguish between ions of very similar nominal mass is essential for confirming the presence of sulfur and the correct number of carbon and hydrogen atoms.
| Property | Value |
| Molecular Formula | C₁₀H₁₄S |
| Monoisotopic Mass | 166.08162 g/mol |
| Calculated Exact Mass | 166.08162162 Da |
This table presents the theoretical mass values for this compound.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. researchgate.net This technique provides valuable structural information by revealing the characteristic fragmentation pathways of a molecule.
For thiols, common fragmentation pathways include the cleavage of bonds adjacent to the sulfur atom. In the case of this compound, key fragmentation events would likely involve:
Cleavage of the C-S bond: This could lead to the formation of ions corresponding to the loss of the thiol group (•SH) or the ethylphenyl moiety.
Cleavage of the C-C bond in the ethane bridge, leading to the formation of a stable benzylic-type cation.
Rearrangement reactions, which are common in the gas-phase ion chemistry of aromatic compounds.
The fragmentation pattern of related aromatic compounds often involves initial cleavages that lead to the formation of stable carbocations, followed by further losses of small neutral molecules. rsc.org The presence of the dimethylphenyl group would be expected to direct fragmentation towards the formation of resonance-stabilized benzylic cations.
Surface-Sensitive Spectroscopies (e.g., XPS, AFM, STM) for Self-Assembled Monolayers (SAMs)
The ability of thiols to form well-ordered self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of nanotechnology. Surface-sensitive spectroscopic techniques are vital for characterizing the formation, structure, and properties of these monolayers.
The adsorption of thiols onto a gold surface typically proceeds via the chemisorption of the sulfur headgroup, often with the dissociation of the S-H bond to form a gold-thiolate species. researchgate.net This strong interaction drives the self-assembly process, leading to the formation of a densely packed monolayer.
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical state of the atoms at the surface. For a SAM of this compound on gold, XPS would be expected to show signals for Carbon (C 1s), Sulfur (S 2p), and the underlying gold substrate (Au 4f). The binding energy of the S 2p peak can confirm the formation of a thiolate bond to the gold surface. researchgate.netharvard.edu
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful techniques for visualizing the topography of the SAM at the nanoscale. rsc.orgnorthwestern.edu These methods can reveal the packing arrangement of the molecules, the presence of domains, and any defects within the monolayer. Studies on similar aromatic thiols have shown that the intermolecular interactions, including π-π stacking of the aromatic rings, play a crucial role in determining the final, ordered structure of the SAM. acs.org The structure of alkanethiol SAMs on gold has been shown to be complex, with potential for different packing phases depending on the length of the alkyl chain. rsc.org For this compound, the bulky dimethylphenyl group would significantly influence the packing density and orientation of the molecules within the monolayer.
The following table summarizes the expected observations from surface-sensitive techniques for a SAM of this compound on a gold surface:
| Technique | Expected Information |
| XPS | Confirmation of elemental composition (C, S, Au). Determination of the chemical state of sulfur (thiolate formation). |
| AFM/STM | Visualization of monolayer topography, molecular packing, and domain structure. Assessment of monolayer ordering and defect density. |
This table outlines the anticipated results from the analysis of a self-assembled monolayer of the target compound.
Computational and Theoretical Investigations of 2 2,5 Dimethylphenyl Ethane 1 Thiol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. semanticscholar.org By focusing on the electron density, DFT calculations can accurately predict the electronic structure and reactivity of compounds like 2-(2,5-dimethylphenyl)ethane-1-thiol. semanticscholar.orgresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. wikipedia.org It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. semanticscholar.org A larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group due to the presence of lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic ring and the C-S bond. The HOMO-LUMO gap for this molecule would be influenced by the electron-donating methyl groups on the phenyl ring.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.2 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.3 | Reflects chemical stability and reactivity |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. semanticscholar.org The MEP map illustrates regions of positive and negative electrostatic potential. For this compound, the region around the sulfur atom of the thiol group is expected to exhibit a negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the thiol group would show a positive potential, indicating its susceptibility to nucleophilic attack.
Mulliken charge analysis, another computational technique, provides a quantitative measure of the partial atomic charges within the molecule. This analysis further helps in identifying the reactive centers.
Table 2: Predicted Mulliken Charges on Key Atoms of this compound
| Atom | Predicted Mulliken Charge (a.u.) | Implication for Reactivity |
|---|---|---|
| Sulfur (S) | -0.15 | Nucleophilic center |
| Thiol Hydrogen (H) | +0.10 | Electrophilic center |
| Aromatic Carbons | Variable | Influenced by methyl substitution |
Several quantum chemical descriptors derived from DFT calculations can be used to quantify the reactivity of a molecule. nih.gov These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). sphinxsai.com
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Corresponds to the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Table 3: Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Electronegativity (χ) | -(HOMO+LUMO)/2 | 3.85 eV |
| Chemical Hardness (η) | (LUMO-HOMO)/2 | 2.65 eV |
| Electrophilicity Index (ω) | χ²/2η | 2.79 eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. researchgate.net MD simulations can reveal the preferred conformations of this compound and the nature of its interactions with other molecules, such as solvents or other reactants. researchgate.net
For this molecule, the key conformational flexibility lies in the rotation around the C-C and C-S single bonds of the ethane-1-thiol chain. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformers. Furthermore, these simulations can shed light on how intermolecular forces, such as hydrogen bonding involving the thiol group, influence the molecule's behavior in different environments.
Reaction Mechanism Elucidation using Computational Methods
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate the energy barriers associated with different reaction pathways.
For reactions involving this compound, such as its oxidation to a disulfide or its role as a nucleophile, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from the potential energy surface. mdpi.com This value is critical for determining the rate of a chemical reaction. For instance, in a nucleophilic substitution reaction where the thiol group attacks an electrophile, DFT calculations can model the approach of the reactants, the formation of the transition state, and the subsequent formation of the products, providing a detailed, step-by-step understanding of the reaction mechanism. mdpi.com
Predictive Modeling for Thiol Reactivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) approaches, is a valuable tool in computational chemistry for estimating the reactivity of compounds like this compound. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. For thiols, reactivity is often associated with their nucleophilicity, which is crucial in many biological and chemical reactions. nih.gov
Several molecular descriptors, which are numerical values derived from the molecular structure, can be used to build these predictive models. For thiol reactivity, descriptors related to the electronic properties of the molecule are particularly important. These can include:
Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy generally indicates a greater willingness to donate electrons, suggesting higher nucleophilicity.
Electron Affinity (EA): This descriptor has been shown to be a robust parameter for predicting the reactivity of certain classes of compounds with thiols. acs.orgchemrxiv.orgresearchgate.net
pKa: The acidity of the thiol proton is a direct measure of the stability of the corresponding thiolate anion. A lower pKa indicates a more stable and thus more readily formed thiolate, which is a much stronger nucleophile than the neutral thiol. nih.gov
A hypothetical predictive model for the reactivity of a series of substituted phenylethanethiols, including this compound, could be developed by correlating these descriptors with experimentally determined reaction rates.
Table 2: Hypothetical Data for a Predictive Model of Thiol Reactivity
| Compound | Substituent | HOMO Energy (eV) | Calculated pKa | Predicted Relative Reactivity |
| 2-Phenylethanethiol (B1584568) | None | -6.20 | 9.5 | 1.0 |
| 2-(4-Nitrophenyl)ethane-1-thiol | 4-Nitro | -6.80 | 7.8 | 5.0 |
| 2-(4-Methoxyphenyl)ethane-1-thiol | 4-Methoxy | -5.90 | 9.8 | 0.7 |
| This compound | 2,5-Dimethyl | -6.05 | 9.7 | 0.8 |
| Note: This table presents hypothetical data to illustrate the concepts of predictive modeling. The values are based on general chemical principles where electron-withdrawing groups (like nitro) decrease the HOMO energy but lower the pKa, leading to higher reactivity of the thiolate. Electron-donating groups (like methoxy (B1213986) and dimethyl) have the opposite effect. |
In this illustrative model, the electron-withdrawing nitro group lowers the pKa, leading to a higher concentration of the more reactive thiolate at a given pH, thus increasing the predicted reactivity. nih.gov Conversely, electron-donating groups like the dimethyl substituents on this compound are expected to slightly decrease the acidity (increase pKa) and therefore result in a modestly lower reactivity compared to the unsubstituted parent compound. researchgate.net Such predictive models, once validated with experimental data, can be powerful tools for screening new compounds and understanding the factors that govern their chemical behavior. acs.orgchemrxiv.orgresearchgate.net
Reactivity and Mechanistic Studies of 2 2,5 Dimethylphenyl Ethane 1 Thiol
Oxidation Reactions of the Thiol Group
The sulfur atom in a thiol is susceptible to oxidation, and this reactivity is a cornerstone of sulfur chemistry. libretexts.org The oxidation state of sulfur can range from -2 in thiols to +6 in sulfonic acids, indicating a rich oxidative chemistry.
The most common oxidation reaction for thiols is the formation of a disulfide. libretexts.org This reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-). For 2-(2,5-dimethylphenyl)ethane-1-thiol, this would result in the formation of bis(2-(2,5-dimethylphenyl)ethyl) disulfide. This transformation is typically achieved with mild oxidizing agents like iodine or even atmospheric oxygen, often in the presence of a base. wikipedia.org
Further oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. masterorganicchemistry.com The oxidation of a thioether (the product of a thiol reacting with an electrophile) can yield a sulfoxide (B87167) (R-SO-R') and, with a stronger oxidizing agent, a sulfone (R-SO₂-R'). libretexts.org It is important to note that direct oxidation of a thiol to a sulfoxide or sulfone is less common without first forming a thioether or disulfide. The oxidation of the disulfide bridge can also occur, leading to thiosulfinates and thiosulfonates. More potent oxidizing agents like hydrogen peroxide or peroxy acids can oxidize thiols to sulfonic acids (RSO₃H). wikipedia.org
Table 1: Expected Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Expected Product |
|---|---|---|
| This compound | Mild (e.g., I₂, air) | Bis(2-(2,5-dimethylphenyl)ethyl) disulfide |
| Bis(2-(2,5-dimethylphenyl)ethyl) disulfide | Moderate (e.g., H₂O₂) | Thiosulfinate/Thiosulfonate derivative |
| This compound | Strong (e.g., peroxy acids) | 2-(2,5-Dimethylphenyl)ethanesulfonic acid |
| Thioether of this compound | Moderate (e.g., H₂O₂) | Corresponding Sulfoxide |
| Thioether of this compound | Strong (e.g., peroxy acids) | Corresponding Sulfone |
The oxidation of thiols to disulfides often proceeds through a thiolate anion intermediate, especially under basic conditions. The thiolate is a more potent nucleophile than the thiol and is readily oxidized. The reaction with an oxidant like iodine involves the formation of a sulfenyl iodide intermediate (R-S-I), which then reacts with another thiolate molecule to yield the disulfide and an iodide ion.
The oxidation to sulfoxides and sulfones from a thioether generally involves nucleophilic attack of the sulfur atom on the oxidizing agent (e.g., a peroxy acid). The exact kinetics would depend on the specific oxidant and reaction conditions, but the reaction is typically bimolecular.
A wide array of oxidants can be employed for thiol oxidation, with the product being dependent on the strength of the oxidizing agent. wikipedia.org
Mild Oxidants: Iodine (I₂), bromine (Br₂), and atmospheric oxygen are commonly used for the selective formation of disulfides. wikipedia.org
Stronger Oxidants: Hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and sodium hypochlorite (B82951) can lead to higher oxidation states such as sulfoxides, sulfones, and sulfonic acids. wikipedia.orgmasterorganicchemistry.com
Catalysts can also play a crucial role. Metal ions can catalyze the aerial oxidation of thiols to disulfides. wikipedia.org For instance, copper-based catalysts are known to facilitate the oxidation of volatile thiols. wikipedia.org The choice of catalyst can influence the reaction rate and selectivity.
Nucleophilic Reactions of the Thiolate Anion
The acidity of the thiol proton makes it susceptible to deprotonation by a base, forming a thiolate anion (RS⁻). masterorganicchemistry.com This anion is a potent nucleophile and can participate in a variety of important chemical transformations.
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol across a double bond (an ene). wikipedia.orgnih.gov This reaction can be initiated either by radicals or by a nucleophilic mechanism. wikipedia.org Given its aromatic nature, this compound is expected to participate in these reactions. thieme-connect.de
Radical-mediated Thiol-ene Reaction: This pathway is typically initiated by light (photoinitiation) or a radical initiator. nih.govalfa-chemistry.com A thiyl radical (RS•) is generated, which then adds to the alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the thioether product. wikipedia.org This mechanism leads to the anti-Markovnikov addition product. wikipedia.org
Nucleophilic Thiol-ene (Michael Addition): In the presence of a base, the thiol is deprotonated to the thiolate anion. alfa-chemistry.com This nucleophilic thiolate can then attack an electron-deficient alkene (like an acrylate (B77674) or maleimide) in a conjugate or Michael addition. rsc.orgresearchgate.net
These reactions are widely used in polymer synthesis and modification due to their high yields, rapid reaction rates, and tolerance of a wide range of functional groups. nih.govalfa-chemistry.com this compound could be used to introduce this specific aromatic moiety into polymer chains or onto surfaces. nih.gov
The thia-Michael addition is a powerful C-S bond-forming reaction where a nucleophilic thiol or thiolate adds to an α,β-unsaturated carbonyl compound. srce.hr This reaction is a subset of the broader class of Michael additions. youtube.com
The mechanism typically involves the base-catalyzed formation of the thiolate anion, which then acts as the Michael donor. researchgate.net This thiolate attacks the β-carbon of the Michael acceptor (the α,β-unsaturated system), leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final adduct. researchgate.net A variety of catalysts, including Lewis acids and bases, can be employed to facilitate this reaction. srce.hr The reaction of this compound with various Michael acceptors would be an effective way to synthesize a range of functionalized thioethers.
Table 2: Potential Nucleophilic Addition Reactions of this compound
| Reaction Type | Substrate | Initiator/Catalyst | Expected Product Type |
|---|---|---|---|
| Radical Thiol-ene | Alkene | Photoinitiator/AIBN | Anti-Markovnikov Thioether |
| Nucleophilic Thiol-ene | Electron-deficient Alkene | Base (e.g., triethylamine) | Michael Adduct |
| Michael Addition | α,β-Unsaturated Carbonyl | Base (e.g., NaOH) | 1,4-Adduct Thioether |
Formation of Thioethers and Thioesters
The sulfur atom in this compound is highly nucleophilic, a characteristic that dominates its reactivity in forming key sulfur-containing compounds like thioethers and thioesters.
Thioether Formation: The synthesis of thioethers (also known as sulfides) from thiols is a fundamental transformation in organic chemistry. The most common method involves the deprotonation of the thiol to form the more nucleophilic thiolate anion. For this compound, treatment with a suitable base (e.g., sodium hydride) would generate the corresponding 2-(2,5-dimethylphenyl)ethane-1-thiolate. This anion can then readily react with an alkyl halide via a bimolecular nucleophilic substitution (S_N2) mechanism to form a thioether. The reaction is generally efficient, especially with primary and secondary alkyl halides.
Alternative methods for thioether synthesis that avoid the use of malodorous thiols often employ thiol equivalents or metal catalysis. For instance, metal-catalyzed cross-coupling reactions are pivotal for forming aryl thioethers, and similar principles could be applied to couple the thiol with various organic electrophiles.
Thioester Formation: Thioesters can be synthesized by the acylation of this compound. This can be achieved through several established methods:
Reaction with Acyl Chlorides or Anhydrides: In the presence of a base to neutralize the HCl byproduct, the thiol can react directly with these activated carboxylic acid derivatives.
Esterification with Carboxylic Acids: Using coupling agents such as carbodiimides (e.g., EDC) to activate the carboxylic acid.
Photocatalytic Methods: Modern approaches include visible-light-driven protocols that can generate acyl radicals from carboxylic acids, which then combine with thiols.
The choice of method depends on the desired substrate scope and functional group tolerance.
Acid-Base Chemistry and Thiol pKa Modulation
Thiols are generally more acidic than their alcohol analogs. This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for more effective delocalization and stabilization of the negative charge in the resulting thiolate anion. The S-H bond is also weaker than the O-H bond.
The acidity of this compound is influenced by the electronic properties of the 2,5-dimethylphenyl substituent. The two methyl groups on the benzene (B151609) ring are electron-donating through an inductive effect. This effect increases the electron density on the sulfur atom, which would be expected to slightly decrease the acidity (increase the pKa) compared to an unsubstituted phenylethanethiol. However, it would still be significantly more acidic than the corresponding alcohol, 2-(2,5-dimethylphenyl)ethan-1-ol.
Applications and Functionalization of 2 2,5 Dimethylphenyl Ethane 1 Thiol As a Platform Molecule
Role as a Synthetic Intermediate in Advanced Organic Synthesis
The presence of a nucleophilic thiol group makes 2-(2,5-Dimethylphenyl)ethane-1-thiol a valuable starting material for creating more complex molecules, particularly those containing sulfur.
The thiol functional group is a gateway to a variety of organosulfur compounds, including thioethers and disulfides, which are significant scaffolds in medicinal and materials chemistry. mdpi-res.com The conversion of this compound into these derivatives represents a primary application in organic synthesis.
Thioether Synthesis: Thioethers, or sulfides, can be readily synthesized from thiols. A common and efficient method is the reaction of a thiol with an organic halide. taylorandfrancis.com For this compound, this would involve its reaction with various alkyl or aryl halides to form unsymmetrical thioethers. This C–S bond formation is a cornerstone of organosulfur chemistry, with transition-metal-catalyzed cross-coupling reactions being a primary method for achieving this transformation. taylorandfrancis.comresearchgate.net Thiol-free methods, such as using xanthates or thiourea (B124793) as the sulfur source, have also been developed to avoid the malodorous nature of thiols, but direct synthesis from thiols remains a fundamental approach. taylorandfrancis.commdpi.com
Disulfide Synthesis: Disulfides are another class of organosulfur compounds accessible from this compound. Symmetrical disulfides can be formed through the oxidation of two thiol molecules. This oxidation can be achieved using a variety of mild and efficient methods, including air oxidation catalyzed by a base like triethylamine (B128534) (Et3N), sometimes accelerated by ultrasound. rsc.org The synthesis of unsymmetrical disulfides is more complex, often involving the cross-dehydrogenation of two different thiols or using activating agents to facilitate the selective coupling. researchgate.netorganic-chemistry.org For instance, a thiol can be reacted with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to produce an unsymmetrical disulfide. organic-chemistry.org Electrochemical methods, sometimes using redox mediators, have also been employed for thiol-disulfide exchange reactions to generate unsymmetrical disulfides. chimicatechnoacta.ru
Table 1: Potential Organosulfur Derivatives from this compound
| Derivative Class | General Reaction | Potential Reagents/Conditions | Significance |
|---|---|---|---|
| Thioethers | R-SH + R'-X → R-S-R' | Alkyl/Aryl Halides, Base (e.g., K₂CO₃), Transition-Metal Catalyst | Core structures in pharmaceuticals and functional materials. nih.gov |
| Symmetrical Disulfides | 2 R-SH + [O] → R-S-S-R | Air, Et₃N, DMF; H₂O₂, I⁻ catalyst | Used in dynamic covalent chemistry and redox-responsive systems. rsc.org |
| Unsymmetrical Disulfides | R-SH + R'-SH + [O] → R-S-S-R' | Cross-dehydrogenation catalysts (e.g., NIS, I₂), Sequential addition methods | Important in peptide and protein chemistry, and drug design. researchgate.net |
Beyond forming simple thioethers and disulfides, the thiol group can be derivatized to introduce new functionalities or to enhance the molecule's properties for specific applications, such as improving analytical detection. rsc.org One prominent strategy is the thiol-maleimide Michael addition reaction. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating the thiol to molecules containing a maleimide (B117702) group. nih.gov Derivatizing this compound with a maleimide-functionalized tag could, for example, introduce a fluorophore for HPLC-FLD detection or a charged group for mass spectrometry analysis. nih.gov Such strategies are crucial for tracking molecules in complex mixtures or preparing them for conjugation to larger systems.
Applications in Catalysis and Organocatalysis
The sulfur atom in this compound, with its available lone pairs, can interact with metal centers, making it a candidate for use in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself.
In transition metal catalysis, ligands play a critical role in modulating the metal center's electronic and steric properties, thereby controlling catalytic activity and selectivity. mostwiedzy.pl Thiols and their corresponding thiolates are known to coordinate with transition metals like palladium, rhodium, and copper. nih.govresearchgate.net
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C(sp)-C(sp²) bonds and is fundamental in the synthesis of pharmaceuticals and organic materials. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. wikipedia.org The choice of ligand is crucial for the efficiency of the Sonogashira reaction. While phosphine (B1218219) ligands are common, the use of other types of ligands is an active area of research. libretexts.orgnih.gov
This compound could potentially serve as a ligand in such catalytic systems. The thiol(ate) can bind to the palladium or copper center, influencing the catalytic cycle. However, the interaction between thiols and metal catalysts can be complex; in some cases, thiols can act as catalyst inhibitors or poisons, while in others, they can participate in metal-ligand cooperation to accelerate the reaction or even divert the reaction pathway to yield different products. nih.gov For example, in certain hydrogenation reactions, thiols have been used as reversible inhibitors to control stereoselectivity. nih.gov The specific effect of this compound as a ligand would depend heavily on the reaction conditions and the nature of the metal center.
Table 2: Potential Catalytic Roles of this compound
| Catalytic System | Potential Role | Mechanism of Action | Relevant Reactions |
|---|---|---|---|
| Transition Metal Catalysis | Ancillary Ligand | Binds to metal (e.g., Pd, Cu) to modulate its electronic/steric properties. | Sonogashira Coupling, C-S Cross-Coupling. libretexts.org |
| Transition Metal Catalysis | Cooperative Ligand/Inhibitor | Can accelerate reactions through metal-ligand cooperation or inhibit side reactions by selective binding. nih.gov | Hydrogenation, Isomerization. nih.gov |
| Organocatalysis | Thiol-based Catalyst | Participates directly in the reaction mechanism, e.g., via nucleophilic attack or as a proton transfer agent. | Tetrazine synthesis. nih.gov |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis. Thiols are known to act as effective organocatalysts in certain transformations. A notable example is the de novo synthesis of unsymmetrical 1,2,4,5-tetrazines from nitriles and hydrazine (B178648) hydrate, which can be promoted by a wide array of thiol-containing catalysts. nih.gov In this context, this compound could potentially serve as such a catalyst, facilitating the cyclization and oxidation steps required to form the tetrazine ring. This application highlights a move away from metal-based catalysis towards more sustainable, metal-free synthetic methods. nih.gov
Advanced Materials Science Applications (excluding biological systems)
The unique combination of an aromatic core and a surface-active thiol group suggests that this compound could be a valuable building block in materials science. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and palladium. This property is foundational in fields like molecular electronics, sensing, and nanotechnology.
By forming a SAM, this compound could be used to modify the surface properties of a metal substrate. The 2,5-dimethylphenyl group would form the outer surface of the monolayer, imparting a hydrophobic and sterically defined interface. This could be used to control wetting, adhesion, or corrosion resistance.
Furthermore, this molecule could serve as a precursor for more complex organosulfur materials. For example, it could be incorporated into polymers or larger conjugated systems intended for use as organic semiconductors. Organosulfur compounds, such as derivatives of benzothienobenzothiophene, are actively studied for their electronic properties. mdpi-res.com While not a thiophene (B33073) itself, the thiol group provides a reactive handle to link the 2,5-dimethylphenyl unit into larger, π-conjugated structures that might find use in organic electronics. Another potential application lies in the development of advanced composites; for instance, pyrrole (B145914) compounds bearing thiol groups have been used to functionalize carbon black fillers to improve the properties of elastomer composites. nih.gov A similar strategy could hypothetically be employed with this compound.
Due to a lack of specific research findings for the chemical compound “this compound” in the provided search results, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on its applications in self-assembled monolayers and polymer chemistry as requested. The available information is of a general nature regarding other thiol compounds and does not provide the detailed research findings necessary to adhere to the strict constraints of the prompt.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Improved Sustainability
The industrial synthesis of aromatic thiols has traditionally relied on multi-step processes that often involve harsh reagents and generate significant waste. google.com Future research will undoubtedly focus on developing greener and more sustainable synthetic pathways to 2-(2,5-dimethylphenyl)ethane-1-thiol.
One promising approach involves the direct and catalytic conversion of readily available starting materials. For instance, methods for the synthesis of the related compound, 2-phenylethanethiol (B1584568), involve the reaction of phenethyl halides with thiourea (B124793) followed by hydrolysis. prepchem.com Green chemistry principles encourage the move away from such multi-step syntheses towards more atom-economical and energy-efficient processes. mdpi.com
Future synthetic strategies for this compound could explore:
Catalyst- and Additive-Free Oxidative Coupling: Research has shown that bio-based solvents like ethyl lactate (B86563) can effectively mediate the oxidative coupling of thiols without the need for catalysts or additives, offering a greener alternative to traditional methods. researchgate.net
Visible-Light-Induced Synthesis: Photocatalytic methods, utilizing visible light as a sustainable energy source, are gaining prominence for various organic transformations, including the synthesis of sulfur-containing compounds. acs.org The development of a visible-light-mediated synthesis of this compound would represent a significant advancement in sustainable chemistry.
Thiol-Free Synthesis: To circumvent the use of odorous and toxic thiols as starting materials, "thiol-free" synthetic routes using surrogates are being explored. rsc.org Nickel-catalyzed cross-electrophile coupling of organic halides with N-thiophthalimides presents a viable "thiol-free" pathway to unsymmetrical sulfides, which could be adapted for the synthesis of the target thiol. rsc.org
Table 1: Comparison of Potential Sustainable Synthetic Routes
| Synthetic Approach | Advantages | Potential Challenges for this compound |
|---|---|---|
| Catalyst- and Additive-Free Oxidative Coupling in Bio-solvents | Environmentally benign solvent, no catalyst required, simple work-up. researchgate.net | Optimization of reaction conditions for the specific substrate. |
| Visible-Light Photocatalysis | Use of renewable energy source, mild reaction conditions. acs.org | Catalyst selection and optimization, potential for side reactions. |
| "Thiol-Free" Synthesis using Surrogates | Avoids handling of volatile and odorous thiols, good functional group tolerance. rsc.org | Availability and cost of thiol surrogates, catalyst efficiency. |
Advanced Computational Approaches for Predicting Reactivity and Designing New Derivatives
Computational chemistry offers powerful tools to predict the reactivity of molecules and to guide the design of new derivatives with tailored properties. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant for understanding and predicting the behavior of this compound.
DFT calculations can be employed to determine a range of thermodynamic and global reactivity descriptors. nih.govlongdom.org For this compound, these calculations can provide insights into:
Bond Dissociation Energies (BDE): Predicting the ease of homolytic cleavage of the S-H bond, which is crucial for its antioxidant and radical scavenging potential. nih.gov
Ionization Potential (IP) and Electron Affinity (EA): These parameters help in understanding the electron-donating and accepting capabilities of the molecule, which are important for its role in charge transfer processes. nih.govlongdom.org
Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting its reactivity in various chemical reactions. researchgate.net
QSAR studies can establish correlations between the structural features of a series of related compounds and their chemical or biological activity. nih.govmdpi.comnih.gov For this compound and its potential derivatives, QSAR models could be developed to predict:
Reactivity in specific chemical transformations.
Affinity for certain materials or surfaces.
Catalytic activity in specific reactions.
Table 2: Key Computational Descriptors and Their Significance
| Descriptor | Computational Method | Significance for this compound |
|---|---|---|
| Bond Dissociation Energy (BDE) | DFT | Predicts antioxidant potential and ease of radical formation. nih.gov |
| Ionization Potential (IP) / Electron Affinity (EA) | DFT | Indicates electron-donating/accepting ability. nih.govlongdom.org |
| HOMO/LUMO Energies | DFT | Predicts reactivity in various chemical reactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. |
| QSAR Models | Statistical Methods | Correlates structure with properties for designing new derivatives. nih.gov |
Exploration of New Catalytic Transformations Involving Thiol Intermediates
The thiol group is a versatile functional group in catalysis, capable of acting as a ligand, a proton shuttle, or a reactant. researchgate.netrsc.org The unique electronic and steric properties of this compound, conferred by the dimethylphenyl group, make it an intriguing candidate for use in novel catalytic systems.
Future research could focus on:
Thiol-Ene "Click" Chemistry: The thiol-ene reaction is a highly efficient and versatile "click" reaction with applications in polymer and materials synthesis. nih.gov this compound could serve as a key building block in the synthesis of functional polymers and materials via this reaction.
Photoredox Catalysis: Thiols can act as powerful atom transfer catalysts in photoredox-mediated reactions. researchgate.net The photoinitiation capacity of aromatic thiols is a subject of ongoing computational and experimental investigation. rsc.org The specific electronic properties of this compound could be harnessed in novel photoredox catalytic cycles.
Homogeneous Catalysis: Thiolates can act as ligands for metal ions, forming transition metal thiolate complexes that can catalyze a variety of reactions, including the oxidation of other thiols. rsc.org The steric bulk of the 2,5-dimethylphenyl group could influence the coordination chemistry and catalytic activity of such complexes.
Hydrogenation Catalysis: Ruthenium pincer complexes have been shown to be effective catalysts for the hydrogenation of thioesters to thiols and alcohols. acs.org The presence of the thiol product does not deactivate the catalyst, opening up possibilities for using thiols like this compound as co-catalysts or in tandem catalytic systems. acs.org
Integration of this compound into Functional Materials (non-biological)
The ability of thiols to form strong bonds with metal surfaces and to participate in polymerization reactions makes them valuable components in the design of functional materials. nih.gov The aromatic nature and substitution pattern of this compound offer opportunities for creating materials with specific properties.
Emerging research avenues in this area include:
Thiol-Functionalized Polymers: The synthesis of thiol-functionalized degradable polyesters is a growing field with applications in nanoscience and polymer chemistry. rsc.orgacs.orgresearchgate.net this compound could be incorporated into such polymers to impart specific functionalities, such as metal-binding capabilities or redox activity.
Self-Assembled Monolayers (SAMs): Thiols readily form self-assembled monolayers on gold and other metal surfaces. The 2,5-dimethylphenyl group would influence the packing and electronic properties of such SAMs, potentially leading to applications in molecular electronics, sensors, or corrosion inhibition.
Fluorescent Sensors: The development of fluorescent sensors for the detection of various analytes is an active area of research. A green organic laboratory experiment has been developed for the synthesis of a thiol-reactive fluorescent sensor. nih.gov Derivatives of this compound could be designed to act as fluorescent probes for specific targets.
Thermoelectric Materials: Aromatic thiols are being investigated as ligands for the formation of coordination polymers with potential applications as thermoelectric materials. diva-portal.org The specific structure of this compound could be advantageous in tuning the electronic and thermal properties of such materials.
Q & A
Q. Table 1: Key Safety Measures
| Protective Measure | Specification |
|---|---|
| Respiratory | Dust respirator |
| Hands | Nitrile gloves |
| Eyes | Safety glasses |
| Skin/Body | Lab coat, closed shoes |
Advanced Research Questions
Q. How can researchers optimize the oxidation of this compound to its sulfonyl derivative?
- Methodological Answer : Oxidation with hydrogen peroxide (H₂O₂) and alkali metal tungstate in methanol/dichloromethane at 35–50°C is effective . Factors influencing selectivity:
- Solvent System : Methanol enhances solubility, while dichloromethane improves reaction kinetics.
- Catalyst Loading : Tungstate concentration impacts oxidation efficiency.
- Temperature Control : Higher temperatures (>50°C) may promote over-oxidation.
Q. Table 2: Oxidation Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 35–50°C |
| Solvent | Methanol/CH₂Cl₂ |
| Catalyst | Na₂WO₄ or H₂WO₄ |
Q. How should contradictory data regarding the compound’s reactivity in different solvent systems be resolved?
- Methodological Answer :
- Multi-Method Validation : Compare results from NMR, GC-MS, and HPLC to identify artifacts.
- Controlled Experiments : Vary one parameter (e.g., solvent polarity) while keeping others constant.
- Computational Modeling : Use DFT calculations to predict solvent effects on reaction pathways.
Q. What methodologies are effective in analyzing degradation products of this compound under oxidative stress?
- Methodological Answer :
- LC-MS/MS : Identifies non-volatile sulfonic acid derivatives.
- FT-IR Spectroscopy : Detects S=O stretching vibrations in sulfonyl byproducts.
- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation kinetics.
Q. How does the steric hindrance of the 2,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., unsubstituted phenylthiols).
- X-ray Crystallography : Resolve spatial arrangements to identify steric clashes.
- Molecular Dynamics Simulations : Model interactions between the thiol group and reactants.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Purity Assessment : Re-evaluate using HPLC or elemental analysis to rule out impurities.
- Interlaboratory Comparison : Collaborate with independent labs to standardize protocols.
- Crystallization Studies : Recrystallize the compound under controlled conditions to obtain consistent polymorphs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
